molecular formula C6H2BrCl3O2S B1271908 4-Bromo-2,6-dichlorobenzenesulfonyl chloride CAS No. 351003-54-8

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Cat. No. B1271908
M. Wt: 324.4 g/mol
InChI Key: CKJIKXAPXLPSCL-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. While the specific compound is not directly described in the provided abstracts, related compounds with similar structures have been studied. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined using X-ray diffraction methods, indicating a planar benzene ring and normal bond lengths and angles within the molecule . This suggests that 4-Bromo-2,6-dichlorobenzenesulfonyl chloride may also exhibit a planar structure with similar bond characteristics.

Synthesis Analysis

Although the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is not directly reported, a related synthesis process is described for a different sulfonyl chloride. A three-step synthesis involving regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling, followed by chloroxidation, is used to produce 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride . This method could potentially be adapted for the synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the possible structure of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. For example, the crystal packing of 4-bromo-2,6-dichlorobenzonitrile features a short distance between N and Br atoms, indicative of an interaction between the Lewis base (CN) and the Lewis acid (Br) . This interaction could be relevant to the molecular structure of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, as it also contains bromine and chlorine substituents that could engage in similar interactions.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is well-documented, although specific reactions involving 4-Bromo-2,6-dichlorobenzenesulfonyl chloride are not detailed in the abstracts. Sulfonyl chlorides are typically reactive towards nucleophiles due to the electrophilic sulfur center. For instance, the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide demonstrates hydrogen bonding, which is a common interaction for sulfonyl chlorides with amine groups . This suggests that 4-Bromo-2,6-dichlorobenzenesulfonyl chloride could also participate in similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride can be inferred from related compounds. The molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, determined by X-ray diffraction, shows that the compound is orthorhombic with specific cell dimensions and a density of 1.88 kg·mm−3 . These properties are indicative of the solid-state characteristics that 4-Bromo-2,6-dichlorobenzenesulfonyl chloride may also possess. Additionally, the presence of halogen atoms in the molecule could influence its boiling point, solubility, and reactivity.

Scientific Research Applications

Catalysis in Organic Synthesis

4-Bromo-2,6-dichlorobenzenesulfonyl chloride has been utilized in palladium-catalyzed direct arylation processes. Skhiri et al. (2015) investigated its reactivity in Pd-catalyzed desulfitative arylation, demonstrating its efficacy in producing arylated heteroarenes without cleaving the C–Br bonds, which is crucial for further transformations (Skhiri et al., 2015).

Synthesis of Organic Compounds

4-Bromo-2,6-dichlorobenzenesulfonyl chloride plays a role in synthesizing various organic compounds. For instance, Yuan et al. (2015) explored its reaction with enones, noting that it tolerated a wide variety of substituents and did not cleave C–Br or C–I bonds, allowing access to substituted bi(hetero)aryls (Yuan et al., 2015).

Biological Screening

The compound has been involved in the synthesis of derivatives for biological screening. Aziz‐ur‐Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and evaluated their biological potential, illustrating its application in developing new compounds with potential biological activities (Aziz‐ur‐Rehman et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is used for derivatization processes. Mishra et al. (2001) employed it in a method to determine bromide in samples, converting bromide into bromophenols for gas chromatography–mass spectrometry analysis (Mishra et al., 2001).

Photoreduction Studies

The compound has been studied for its role in photoreduction reactions. Wubbels et al. (1988) investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene, providing insights into the mechanisms of such reactions, highlighting the versatility of related compounds in photochemical studies (Wubbels et al., 1988).

Safety And Hazards

This compound is classified as a skin corrosive (1B) and can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-bromo-2,6-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJIKXAPXLPSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372085
Record name 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

CAS RN

351003-54-8
Record name 4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Brand, LAT Cleghorn, SP McElroy… - Journal of medicinal …, 2012 - ACS Publications
N-Myristoyltransferase (NMT) represents a promising drug target for human African trypanosomiasis (HAT), which is caused by the parasitic protozoa Trypanosoma brucei. We report …
Number of citations: 116 pubs.acs.org
C Kersten, E Fleischer, J Kehrein, C Borek… - Journal of Medicinal …, 2019 - ACS Publications
A model system of two related enzymes with conserved binding sites, namely N-myristoyltransferase from two different organisms, was studied to decipher the driving forces that lead to …
Number of citations: 7 pubs.acs.org

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